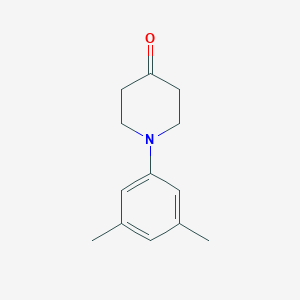

1-(3,5-Dimethylphenyl)piperidin-4-one

Übersicht

Beschreibung

The compound 1-(3,5-Dimethylphenyl)piperidin-4-one is a piperidinone derivative, which is a class of compounds known for their diverse pharmacological activities. Piperidinones are cyclic amides and can be considered as lactams of piperidine. They are characterized by a five-membered ring with one nitrogen atom and a ketone group. The presence of the dimethylphenyl group suggests potential interactions with biological targets and could influence the compound's physical and chemical properties.

Synthesis Analysis

The synthesis of piperidinone derivatives often involves the condensation of cyclohexanone with various aldehydes and amines. For instance, a related compound, 3,5-dimethyl-2,6-bis(2,4-dichlorophenyl) piperidin-4-one, was synthesized using a modified Mannich condensation involving 2,4-dichlorobenzaldehyde, 3-pentanone, and ammonium acetate . This method could potentially be adapted for the synthesis of 1-(3,5-Dimethylphenyl)piperidin-4-one by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of piperidinone derivatives is often confirmed using X-ray crystallography, as seen in the study of a related compound, 1,5-dimethyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one derivatives . These compounds typically exhibit a chair conformation with substituents in equatorial positions, which is a stable conformation for piperidine rings. The molecular geometry and electronic structure can be further analyzed using computational methods such as density functional theory (DFT), which provides insights into the conformational preferences and electronic properties of the molecule .

Chemical Reactions Analysis

Piperidinone derivatives can undergo various chemical reactions due to the presence of reactive sites such as the ketone group and the nitrogen atom. These sites can participate in nucleophilic and electrophilic attacks, respectively. The reactivity of these compounds can be studied using local reactivity descriptors, which help identify chemically reactive sites within the molecule . Additionally, the stability of the molecule can be analyzed through hyperconjugative interactions and charge delocalization using natural bond orbital (NBO) analysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidinone derivatives can be characterized using spectroscopic methods such as NMR and IR spectroscopy. For example, the NMR study of 3,5-dimethyl-2,6-bis(2,4-dichlorophenyl) piperidin-4-one provided insights into the conformation and electronic environment of the molecule . The vibrational spectra can be analyzed to determine the functional groups present and their interactions . Theoretical calculations can also predict thermodynamic properties and electronic spectra, which can be compared with experimental data for validation .

Wissenschaftliche Forschungsanwendungen

Conformation and Biological Investigation

A study focused on the synthesis and characterization of N-acyl derivatives of piperidin-4-ones, including 1-(3,5-Dimethylphenyl)piperidin-4-one, for their potential pharmacological effects. The research showed that these compounds prefer to exist in a distorted boat conformation and demonstrated significant antibacterial and antioxidant activities, indicating their potential in medicinal chemistry (Mohanraj & Ponnuswamy, 2017).

Crystal and Molecular Structure Studies

The crystal and molecular structures of compounds related to 1-(3,5-Dimethylphenyl)piperidin-4-one were examined, highlighting their crystallization properties and confirming the chair conformation of the piperidine ring. This research is vital in understanding the structural aspects of these compounds, which is crucial for their potential applications (Naveen et al., 2015).

Antioxidant Potency

A study synthesized a new molecule closely related to 1-(3,5-Dimethylphenyl)piperidin-4-one and examined its antioxidant efficacy using DPPH and ABTS methods. This research highlights the potential of such compounds in developing antioxidant agents (Dineshkumar & Parthiban, 2022).

Potential as Sunscreens and UV Filters

Research on piperidine derivatives, including compounds similar to 1-(3,5-Dimethylphenyl)piperidin-4-one, proposes these molecules as potential sunscreens and UV filters. This application is significant in the field of dermatology and skincare (Suresh et al., 2015).

Corrosion Inhibition

A study explored the corrosion inhibitory effect of piperidin-4-one oxime derivatives, closely related to 1-(3,5-Dimethylphenyl)piperidin-4-one, on mild steel in hydrochloric acid medium. This suggests potential industrial applications in corrosion prevention (Senthilkumar et al., 2009).

Synthesis Using Green Solvent

Research demonstrates the synthesis of piperidin-4-one derivatives using an environmentally safe method with a green solvent. This approach is significant in sustainable and eco-friendly chemical synthesis (Hemalatha & Ilangeswaran, 2020).

Zukünftige Richtungen

Piperidines, including 1-(3,5-Dimethylphenyl)piperidin-4-one, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Eigenschaften

IUPAC Name |

1-(3,5-dimethylphenyl)piperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c1-10-7-11(2)9-12(8-10)14-5-3-13(15)4-6-14/h7-9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWSOCTHSJFHGHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N2CCC(=O)CC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10640739 | |

| Record name | 1-(3,5-Dimethylphenyl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,5-Dimethylphenyl)piperidin-4-one | |

CAS RN |

154913-18-5 | |

| Record name | 1-(3,5-Dimethylphenyl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1-methyl-1H-indol-3-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-6-yl)methanone](/img/structure/B142717.png)

![Oxazole, 4,5-dihydro-4-(1-methylethyl)-2-[(methylthio)methyl]-, (S)-(9CI)](/img/structure/B142722.png)